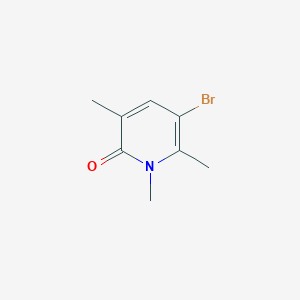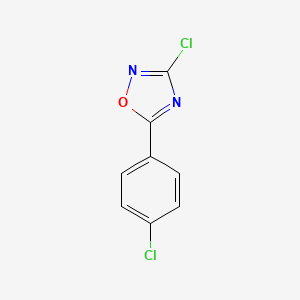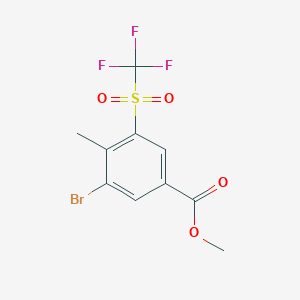
Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate is an organic compound that features a trifluoromethylsulfonyl group, a bromine atom, and a methyl ester group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethylsulfonyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The trifluoromethylsulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for ester hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce sulfonic acids .
Scientific Research Applications
Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Industry: Used in the production of specialty chemicals and advanced materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
- Methyl 4-bromo-3-(trifluoromethyl)benzoate
- Methyl 3-bromo-4-hydroxy-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-4-methyl-5-((trifluoromethyl)sulfonyl)benzoate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable for various applications .
Properties
Molecular Formula |
C10H8BrF3O4S |
|---|---|
Molecular Weight |
361.13 g/mol |
IUPAC Name |
methyl 3-bromo-4-methyl-5-(trifluoromethylsulfonyl)benzoate |
InChI |
InChI=1S/C10H8BrF3O4S/c1-5-7(11)3-6(9(15)18-2)4-8(5)19(16,17)10(12,13)14/h3-4H,1-2H3 |
InChI Key |
RKDHMXMJKBWUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)OC)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)

![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)
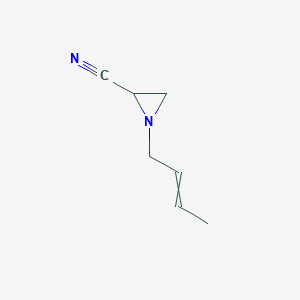
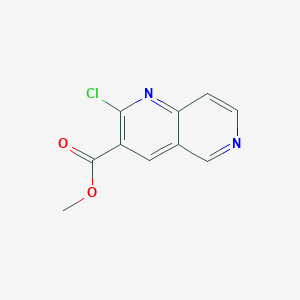

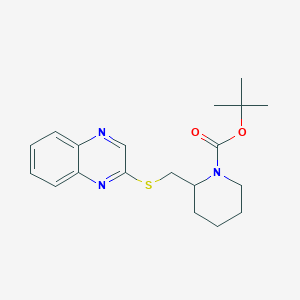
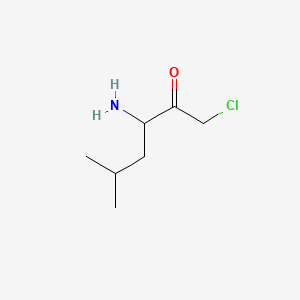
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)

